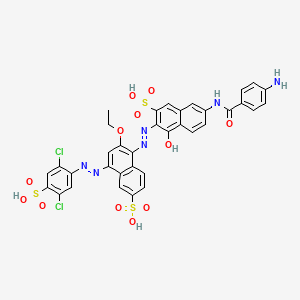
4-氟磺酰基苯磺酰氯
描述
4-Fluorosulphonylbenzenesulphonyl chloride, also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride, is a chemical compound with the molecular formula C6H4ClFO4S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluorosulphonylbenzenesulphonyl chloride consists of a benzene ring with sulfonyl chloride and fluorosulfonyl groups attached. The molecular weight is 258.7 g/mol .Physical And Chemical Properties Analysis
4-Fluorosulphonylbenzenesulphonyl chloride has a molecular weight of 258.7 g/mol. It has a density of 1.649g/cm3 and a boiling point of 334.7ºC at 760mmHg .科学研究应用
有机合成
磺酰氟,例如 4-氟磺酰基苯磺酰氯,已在有机合成中得到广泛应用 . 它们可用于与氟磺酰基自由基进行直接氟磺酰化,这已成为生产磺酰氟的一种简洁高效的方法 .
化学生物学
在化学生物学领域,磺酰氟由于其反应性和选择性而经常被使用 . 它们可用于修饰蛋白质和其他生物分子,从而能够研究复杂的生物系统 .
药物发现
磺酰氟也用于药物发现 . 它们可以作为某些官能团的生物电子等排体,潜在地改善候选药物的药理特性 .
材料科学
在材料科学中,磺酰氟可用于修饰材料的表面性能 . 这可以增强材料在各种应用中的性能 .
荧光探针
该化合物可能用于荧光探针的设计和合成 . 荧光探针在检测中具有灵敏、选择性和无毒的特点,为生物医药、环境监测和食品安全提供了一种新的解决方案 .
点击化学
磺酰氟基团可作为连接体,用于组装与蛋白质或核酸连接的-SO2-连接的小分子。 这种通过硫酸盐进行点击化学的新方法是对使用酰胺和磷酸基团作为连接体的补充方法 .
安全和危害
未来方向
While specific future directions for 4-Fluorosulphonylbenzenesulphonyl chloride are not mentioned in the search results, sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
作用机制
Mode of Action
It is known that the compound possesses a strong electron-withdrawing property due to its fluoride atom . This property may influence its interaction with its targets.
Result of Action
It is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports, such as functionalized polystyrene microspheres and sepharose beads .
生化分析
Biochemical Properties
4-Fluorosulphonylbenzenesulphonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites such as amino and hydroxyl groups. For instance, it can react with serine residues in enzymes, leading to enzyme inhibition or modification. The strong electron-withdrawing properties of the fluorosulfonyl group enhance the compound’s reactivity, making it an effective tool for biochemical modifications .
Cellular Effects
The effects of 4-fluorosulphonylbenzenesulphonyl chloride on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit enzymes that regulate metabolic pathways, leading to altered cellular metabolism. Additionally, the compound’s interaction with signaling proteins can disrupt normal cell signaling, potentially affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-fluorosulphonylbenzenesulphonyl chloride exerts its effects through covalent modification of biomolecules. The compound’s fluorosulfonyl and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of these biomolecules. This covalent binding can result in changes in enzyme activity, protein function, and gene expression. For instance, the compound can inhibit serine proteases by covalently modifying the active site serine residue, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorosulphonylbenzenesulphonyl chloride can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Over time, the compound’s reactivity may decrease, affecting its efficacy in biochemical experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-fluorosulphonylbenzenesulphonyl chloride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Fluorosulphonylbenzenesulphonyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes that regulate these pathways. The compound can inhibit key enzymes in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism. Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 4-fluorosulphonylbenzenesulphonyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and activity within the cell .
Subcellular Localization
The subcellular localization of 4-fluorosulphonylbenzenesulphonyl chloride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. For example, the presence of specific targeting signals on proteins can direct the compound to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is crucial for the compound’s activity and function within the cell .
属性
IUPAC Name |
4-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSWTNBQQOZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184712 | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30672-72-1 | |
| Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)


